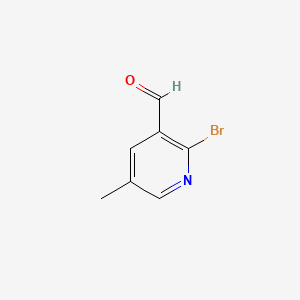

2-Bromo-5-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLFQJCGEWXUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743832 | |

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-73-2 | |

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylnicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromo-5-methylnicotinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, including mechanistic insights, comparative analysis of different routes, and step-by-step experimental protocols. The synthesis of this versatile molecule, characterized by its bromine atom, methyl group, and aldehyde functionality on a pyridine scaffold, presents unique regiochemical challenges and opportunities that will be discussed in depth.

Introduction: The Significance of this compound

This compound, also known as 2-bromo-5-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups offers multiple avenues for chemical modification, making it a valuable intermediate for constructing complex molecular architectures. The bromine atom is amenable to various cross-coupling reactions, the aldehyde group serves as a handle for chain extensions and the formation of diverse heterocycles, and the methyl group can be a site for further functionalization.

This guide will focus on the most practical and scientifically robust methods for the synthesis of this target molecule, with a strong emphasis on the underlying chemical principles that govern each transformation.

Key Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The three primary strategies that will be elaborated upon are:

-

Directed Ortho-Metalation (DoM) of 2-Bromo-5-methylpyridine.

-

Vilsmeier-Haack Formylation of 2-Bromo-5-methylpyridine.

-

Oxidation of (2-Bromo-5-methylpyridin-3-yl)methanol.

A comparative overview of these methodologies is presented in the table below.

| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Challenges |

| Directed Ortho-Metalation | 2-Bromo-5-methylpyridine | n-BuLi or LDA, DMF | High regioselectivity, direct formylation. | Requires strictly anhydrous conditions, cryogenic temperatures. |

| Vilsmeier-Haack Reaction | 2-Bromo-5-methylpyridine | POCl₃, DMF | Milder conditions than DoM, scalable. | Potential for regioselectivity issues, requires careful control. |

| Oxidation of Precursor Alcohol | (2-Bromo-5-methylpyridin-3-yl)methanol | MnO₂, PCC, or Swern oxidation reagents | High-yielding final step, mild oxidation conditions available. | Requires prior synthesis of the alcohol precursor. |

Pathway 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2][3] In this approach, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[4] For 2-bromo-5-methylpyridine, the pyridine nitrogen and the bromine atom can both act as directing groups.

Mechanistic Rationale and Regioselectivity

The lithiation of 2-bromopyridines is a well-established method for introducing substituents at the 3-position. The pyridine nitrogen acts as the primary directing group, coordinating to the lithium cation of the organolithium reagent, thereby increasing the acidity of the adjacent C-3 proton. The use of a hindered lithium amide base like lithium diisopropylamide (LDA) is often preferred over alkyllithiums (like n-BuLi) to prevent nucleophilic addition to the pyridine ring.[5]

The presence of the methyl group at the 5-position is unlikely to sterically hinder the approach to the 3-position. The bromine at the 2-position further acidifies the C-3 proton through an inductive effect, favoring lithiation at this site.

Diagram 1: Directed Ortho-Metalation of 2-Bromo-5-methylpyridine

Sources

A Technical Guide to 2-Bromo-5-methylnicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. 2-Bromo-5-methylnicotinaldehyde is a highly functionalized pyridine building block that offers chemists a strategic entry point for creating complex molecular architectures. Its structure is distinguished by three key features: a pyridine ring, a reactive aldehyde group, and a bromine atom positioned for versatile cross-coupling reactions. This combination allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of novel compounds for drug discovery programs.[1]

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. We will explore its role as a precursor in advanced synthetic transformations and discuss the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of all subsequent experimental work.

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57416301&t=l", label=""]; caption [label="Figure 1: Chemical Structure of this compound", fontsize=10]; }

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1227577-73-2 | [2] |

| Molecular Formula | C₇H₆BrNO | [3] |

| Molecular Weight | 200.04 g/mol | [3] |

| IUPAC Name | 2-bromo-5-methylpyridine-3-carbaldehyde | N/A |

Table 2: Physicochemical and Spectroscopic Properties

Note: Experimentally derived data for this compound (CAS 1227577-73-2) is not widely available in published literature. The following data includes properties of the closely related isomer, 2-bromo-6-methylnicotinaldehyde, and the precursor, 2-bromo-5-methylpyridine, to provide valuable estimations.

| Property | Estimated/Analog Value | Analog Compound | Source |

| Appearance | Solid | N/A | General observation for similar compounds |

| Melting Point | 66 °C | 2-bromo-6-methylnicotinaldehyde | [3] |

| Boiling Point | 95-96 °C / 12.5 mmHg | 2-bromo-5-methylpyridine | |

| ¹H NMR | Predicted: Aldehyde proton (~10 ppm), two aromatic protons (~7.5-8.5 ppm), and a methyl singlet (~2.5 ppm). | N/A | Based on general principles and analog data[4][5] |

| ¹³C NMR | Predicted: Carbonyl carbon (~190 ppm), aromatic carbons (120-160 ppm), and a methyl carbon (~18-25 ppm). | N/A | Based on general principles and analog data[6] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be strategically achieved through the formylation of a suitable brominated precursor. A robust method involves a Grignard exchange reaction followed by trapping with an electrophilic formylating agent.

Recommended Synthetic Route: Grignard Exchange and Formylation

This pathway leverages the differential reactivity of di-substituted pyridines. Starting from 2,5-dibromopyridine, a selective bromine-magnesium exchange can be performed at the more reactive 5-position, followed by formylation to install the aldehyde group. While a patent describes this for a "2-bromo-5-aldehyde pyridine," the principles are directly applicable.[7] A subsequent methylation step would be required to arrive at the final product, though a more direct route starting from 2-bromo-5-methylpyridine via lithiation and formylation is also a plausible, expert-driven alternative.

For the purpose of this guide, we will detail a protocol based on the well-established Grignard methodology.

Experimental Protocol: Synthesis of 2-Bromo-5-formylpyridine

This protocol is adapted from established methods for preparing bromonicotinaldehydes.[7]

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add isopropylmagnesium chloride (1.1 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: The use of i-PrMgCl facilitates a halogen-magnesium exchange rather than direct nucleophilic addition. The 5-position of the pyridine ring is more kinetically favorable for this exchange compared to the electron-deficient 2-position adjacent to the nitrogen.

-

-

Activation: Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Add anhydrous DMF (1.5 equiv.) dropwise to the reaction mixture, again maintaining a low temperature (0-5 °C).

-

Causality Insight: DMF serves as the electrophilic source of the formyl group. The reaction must be kept cold to prevent side reactions, such as the addition of the Grignard reagent to the newly formed aldehyde product.

-

-

Reaction Monitoring: Stir for an additional 30-60 minutes at 0 °C. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-5-formylpyridine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and bromo- functionalities. This allows for a modular approach to library synthesis.

Transformations of the Aldehyde Group

The aldehyde is a versatile handle for introducing diversity. Key reactions include:

-

Reductive Amination: To install various amine side chains.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.[1]

-

Oxidation/Reduction: To provide the corresponding carboxylic acid or alcohol, respectively.

The Power of the C-Br Bond: Palladium Cross-Coupling

The bromine atom at the 2-position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1][8]

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester.[9][10] It enables the introduction of a vast array of aryl and heteroaryl substituents, which is critical for exploring the Structure-Activity Relationship (SAR) of a drug candidate.[11]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol adaptable for many arylboronic acids.[8][12]

-

Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Purge the vessel with an inert gas (N₂ or Ar) and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours, or until the starting material is consumed. For faster results, microwave irradiation can be employed.[8]

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-methylnicotinaldehyde.

Safety and Handling

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For solids, a dust mask may be appropriate.

-

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a strategically designed building block with significant potential in synthetic and medicinal chemistry. Its orthogonal reactive sites—the aldehyde and the carbon-bromine bond—provide a robust platform for the efficient construction of diverse and complex molecular libraries. Understanding the principles behind its synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers researchers to fully leverage its capabilities in the quest for novel therapeutic agents.

References

-

BLD Pharm. (n.d.). This compound CAS 1227577-73-2. Retrieved from BLD Pharm website.[2]

-

BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved from BenchChem website.[1]

-

ChemWhat. (2025). 2-bromo-6-methylnicotinaldehyde CAS 853179-74-5. Retrieved from ChemWhat website.[3]

-

BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Retrieved from BenchChem website.[8]

-

BLD Pharm. (n.d.). 2-Bromo-5-methylisonicotinic acid CAS 1211535-59-9. Retrieved from BLD Pharm website.[16]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from rsc.org.[4]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from en.wikipedia.org.[9]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org.[10]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Myers Research Group, Harvard University.[13]

-

Rlavie. (n.d.). 2-Bromo-5-Fluoroisonicotinaldehyde CAS 1005291-43-9. Retrieved from Rlavie website.[17]

-

BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from BenchChem website.[12]

-

ChemicalBook. (2025). 2-Bromo-5-fluoroisonicotinaldehyde CAS 1005291-43-9. Retrieved from ChemicalBook website.[18]

-

PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. Retrieved from National Center for Biotechnology Information.[19]

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98% CAS 3510-66-5. Retrieved from Sigma-Aldrich website.

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from National Center for Biotechnology Information.[14]

-

Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from patents.google.com.[7]

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from ResearchGate.[20]

-

ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. Retrieved from ChemicalBook website.[21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from pharmachems.com.[22]

-

BLD Pharm. (n.d.). 5-Bromo-2-methylisonicotinaldehyde CAS 1060810-15-2. Retrieved from BLD Pharm website.[23]

-

ChemicalBook. (n.d.). 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. Retrieved from ChemicalBook website.[6]

-

ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum. Retrieved from ChemicalBook website.[5]

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99% CAS 4487-59-6. Retrieved from Sigma-Aldrich website.[15]

-

Solis-Calero, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1227577-73-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]

- 7. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 1211535-59-9|2-Bromo-5-methylisonicotinic acid|BLD Pharm [bldpharm.com]

- 17. CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde [rlavie.com]

- 18. 2-Bromo-5-fluoroisonicotinaldehyde | 1005291-43-9 [chemicalbook.com]

- 19. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. 1060810-15-2|5-Bromo-2-methylisonicotinaldehyde|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-Bromo-5-methylnicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-methylnicotinaldehyde (CAS No. 1227577-73-2), a key heterocyclic building block in medicinal chemistry. The document elucidates the principal synthesis strategies, delves into the nuanced reactivity of its functional groups, and outlines its strategic application in the construction of complex molecular architectures for drug discovery. Detailed experimental protocols, predicted spectroscopic data, and workflow visualizations are presented to equip researchers with the practical and theoretical knowledge required to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering regioselective handles for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling reactions.

This compound emerges as a particularly valuable synthon due to its trifunctional nature. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions, the aldehyde at the 3-position provides a gateway for a multitude of classical transformations, and the methyl group at the 5-position offers a point for further functionalization or can be used to modulate steric and electronic properties. This guide will systematically dissect the chemistry of this compound, providing a framework for its application in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on closely related analogs.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1227577-73-2 | Chemical Supplier Databases[1] |

| Molecular Formula | C₇H₆BrNO | - |

| Molecular Weight | 200.03 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Analogy to similar substituted pyridines |

| Solubility | Likely soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate) | General solubility of similar organic compounds |

Predicted NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra are crucial for the characterization of this compound. Based on data from analogous compounds such as 2-bromopyridine and 2-bromo-5-methylpyridine, the following chemical shifts can be anticipated (in CDCl₃).[2][3]

¹H NMR (Predicted):

-

Aldehyde Proton (-CHO): ~10.2 - 10.4 ppm (singlet). This downfield shift is characteristic of aldehyde protons.

-

Aromatic Proton (H-4): ~7.8 - 8.0 ppm (doublet).

-

Aromatic Proton (H-6): ~8.2 - 8.4 ppm (doublet).

-

Methyl Protons (-CH₃): ~2.4 - 2.6 ppm (singlet).

¹³C NMR (Predicted):

-

Aldehyde Carbon (-CHO): ~190 - 193 ppm.

-

C-Br (C-2): ~145 - 148 ppm.

-

C-CHO (C-3): ~132 - 135 ppm.

-

C-4: ~138 - 141 ppm.

-

C-5: ~135 - 138 ppm.

-

C-6: ~150 - 153 ppm.

-

Methyl Carbon (-CH₃): ~18 - 22 ppm.

Synthesis of this compound

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a logical and industrially scalable approach can be devised based on established methodologies for related compounds, particularly the formylation of bromopyridines. A highly relevant synthetic strategy involves the Grignard exchange of a dibromopyridine precursor followed by formylation.[4]

Proposed Synthetic Pathway

A plausible and efficient route starts from the commercially available 2,5-dibromopyridine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 2-bromo-5-formylpyridine.[4]

Step 1: Preparation of 2-Bromo-5-methylpyridine from 2,5-Dibromopyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to 0-10 °C in an ice bath. Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.05 eq) dropwise, maintaining the internal temperature.

-

Methylation: After stirring for 1-2 hours at the same temperature, add methyl iodide (MeI) (1.1 eq) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-5-methylpyridine.

Step 2: Formylation of 2-Bromo-5-methylpyridine

-

Reaction Setup: In a similar setup to Step 1, dissolve the purified 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF.

-

Second Grignard Formation: Cool the solution to 0-10 °C and add a solution of i-PrMgCl in THF (1.05 eq) dropwise.

-

Formylation: After stirring for 1-2 hours, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the low temperature.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to obtain the final product, this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is derived from the distinct reactivity of its bromo and aldehyde functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse biaryl and heteroaryl structures.[5][6][7]

Caption: Reaction pathways for this compound.

Suzuki-Miyaura Coupling: A Protocol

The Suzuki-Miyaura reaction is arguably the most important transformation for this class of compounds.[8]

-

Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Purge the reaction vessel with an inert gas for 10-15 minutes.

-

Reaction: Heat the mixture at 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Transformations of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide range of synthetic transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (2-bromo-5-methylnicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the primary alcohol (2-bromo-5-methylpyridin-3-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A crucial reaction for introducing amine functionalities, it involves condensation with a primary or secondary amine to form an imine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃].

-

Wittig Reaction: Allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphonium ylide.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of this compound (CAS 1227577-73-2) in the synthesis of named active pharmaceutical ingredients (APIs) are not prevalent in publicly accessible literature, its structural motifs are central to many areas of drug discovery. Compounds of this class are key intermediates in the synthesis of inhibitors for various enzyme classes, particularly kinases, and modulators of G-protein coupled receptors (GPCRs).[9][10][11]

The general strategy involves using the C2-bromo position for a Suzuki or other cross-coupling reaction to introduce a larger, often aromatic, substituent that can interact with a specific binding pocket of a biological target. The aldehyde at C3 can then be elaborated into a variety of functional groups to modulate solubility, cell permeability, and to form additional interactions with the target protein.

Conclusion

This compound represents a potent and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined points of reactivity allow for a modular and strategic approach to library synthesis and lead optimization in drug discovery programs. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any medicinal chemist aiming to leverage the power of substituted pyridines in their research.

References

-

Anwar, S., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. Available at: [Link]

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Wikipedia. Cross-coupling reaction. Available at: [Link]

-

University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]

-

MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

- Google Patents. WO2013154878A1 - Heterocyclic compounds and uses thereof.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Available at: [Link]

-

ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

- Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- Google Patents. (2015). US9695165B2 - Inhibitors of the fibroblast growth factor receptor.

-

PubChem. Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Available at: [Link]

Sources

- 1. 1227577-73-2|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 10. US9695165B2 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]

- 11. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Bromo-5-methylnicotinaldehyde" molecular structure

An In-depth Technical Guide to 2-Bromo-5-methylnicotinaldehyde: A Versatile Trifunctional Scaffold for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 1227577-73-2) is a strategically important heterocyclic building block in medicinal chemistry and materials science. Possessing three distinct points of functionality—a reactive bromine atom at the 2-position, a versatile aldehyde at the 3-position, and a methyl group at the 5-position—this molecule offers a rich platform for the synthesis of complex, highly substituted pyridine derivatives. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, the aldehyde serves as a gateway for a multitude of classical transformations, and the pyridine scaffold itself is a privileged core in numerous pharmaceuticals. This guide provides a comprehensive analysis of the molecule's structure, a predictive spectroscopic profile for its unambiguous identification, plausible synthetic routes, and a detailed exploration of its chemical reactivity, thereby serving as a critical resource for researchers engaged in the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound, systematically named 2-bromo-5-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the presence of the bromine atom and the electron-withdrawing aldehyde group. This electronic nature is central to its reactivity profile.

The precise spatial arrangement and electronic properties of its functional groups enable orthogonal chemical strategies, where one functional group can be reacted selectively in the presence of others. This characteristic is invaluable in multi-step synthetic campaigns common in drug development.

Key Physicochemical Data

Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. The data presented below is a consolidation of information from chemical supplier databases and computational predictions. Researchers should perform their own characterization for definitive values.[1][2]

| Property | Value / Information | Source |

| CAS Number | 1227577-73-2 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [2] |

| IUPAC Name | 2-bromo-5-methylpyridine-3-carbaldehyde | PubChem |

| Synonyms | 2-Bromo-5-methylpyridine-3-carboxaldehyde | [2] |

| Appearance | Likely a solid (predicted) | Inferred from storage conditions |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Solubility | Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF, and DMF.[3] | Chemical Principles |

Spectroscopic Profile for Structural Elucidation

Unambiguous structural confirmation is the bedrock of chemical synthesis. While public databases lack the specific spectra for this compound, a robust and accurate spectroscopic profile can be predicted based on the known data of its precursors, such as 2-Bromo-5-methylpyridine[4][5][6], and the well-established principles of NMR, IR, and MS spectroscopy.[7][8][9][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals:

-

Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.2 ppm . This deshielded position is characteristic of aldehyde protons.

-

Pyridine Ring Protons (H-4 and H-6): The pyridine ring has two aromatic protons. H-6, adjacent to the nitrogen, is expected to be the most downfield of the ring protons, appearing as a doublet around δ 8.5-8.7 ppm . H-4, situated between the aldehyde and methyl groups, would likely appear as a doublet around δ 8.0-8.2 ppm . The coupling between these protons would be a small meta-coupling (J ≈ 2-3 Hz).

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons, expected around δ 2.4-2.6 ppm .

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule possesses seven unique carbon atoms, which should result in seven distinct signals:

-

Aldehyde Carbonyl (C=O): The most downfield signal, characteristic of an aldehyde, is predicted to be in the δ 190-195 ppm range.[7]

-

Pyridine Ring Carbons:

-

C2 (C-Br): The carbon bearing the bromine atom is expected around δ 145-148 ppm .

-

C6: The carbon adjacent to the nitrogen (position 6) is predicted to be highly deshielded, around δ 152-155 ppm .

-

C4 & C5: These carbons are expected in the aromatic region between δ 130-140 ppm .

-

C3 (C-CHO): The carbon attached to the aldehyde group is predicted around δ 133-136 ppm .

-

-

Methyl Carbon (CH₃): The methyl carbon signal is expected to be the most upfield, in the range of δ 18-22 ppm .

Predicted Infrared (IR) Spectrum

The IR spectrum provides crucial information about the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹ . This is a definitive peak for the carbonyl group.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is particularly diagnostic for an aldehyde C-H bond.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

C-H Bending (Aromatic/Alkyl): Various bands corresponding to in-plane and out-of-plane C-H bending will appear in the fingerprint region (< 1400 cm⁻¹).

Predicted Mass Spectrum (MS)

Electron Ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 200 and another at m/z 202 in an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Patterns:

-

Loss of the aldehyde proton (M-1): A peak at m/z 199/201.

-

Loss of the formyl group (M-29): A significant fragment at m/z 171/173, corresponding to the 2-bromo-5-methylpyridine cation.

-

Loss of the bromine atom (M-79/81): A fragment at m/z 121.

-

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-bromo-5-methylnicotinic acid.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Oxidation of (2-Bromo-5-methylpyridin-3-yl)methanol

This protocol details the final oxidation step. The causality for choosing Dess-Martin periodinane (DMP) lies in its mild and highly selective nature, which allows for the clean conversion of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like KMnO₄.[4][11]

Materials:

-

(2-Bromo-5-methylpyridin-3-yl)methanol (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2-bromo-5-methylpyridin-3-yl)methanol (e.g., 2.02 g, 10 mmol). Dissolve it in anhydrous DCM (50 mL).

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (6.36 g, 15 mmol) portion-wise over 15 minutes. Rationale: Portion-wise addition at low temperature helps to control the initial exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (50 mL). Stir vigorously for 20 minutes until the layers become clear. Rationale: Sodium thiosulfate neutralizes the excess DMP and iodine byproducts, while sodium bicarbonate neutralizes the acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its bromo and aldehyde functionalities. This allows for its use as a versatile scaffold in building complex molecular architectures.

Reactions at the C2-Bromine: Palladium-Catalyzed Cross-Coupling

The bromine atom at the electron-poor 2-position of the pyridine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern medicinal chemistry for creating C-C bonds.[14][15][16][17][18]

Sources

- 1. 1227577-73-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-溴-5-甲基烟醛 - CAS:1227577-73-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromo-Pyridine-3-Carbaldehyde | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]

- 4. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-Bromo-5-methylpyridine(3510-66-5) IR Spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

- 11. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]

- 12. 2-Bromo-5-fluoroisonicotinaldehyde | 1005291-43-9 [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-methylnicotinaldehyde

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-5-methylnicotinaldehyde, a key heterocyclic building block in medicinal and materials chemistry. The unique arrangement of a bromine atom, a methyl group, and an aldehyde on the pyridine ring gives this molecule distinct spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.

Introduction: The Structural Significance of this compound

This compound is a versatile intermediate in organic synthesis. Its structure, featuring an electron-withdrawing bromine atom and an aldehyde group, alongside an electron-donating methyl group on a pyridine core, makes it a valuable precursor for a wide range of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide will provide a detailed theoretical framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methyl group, in addition to the aldehyde proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-4 | 7.8 - 8.2 | Doublet (d) | 2-3 | This proton is ortho to the aldehyde group and will experience deshielding. It will show a small coupling to H-6. |

| H-6 | 8.3 - 8.7 | Doublet (d) | 2-3 | This proton is ortho to the nitrogen atom and will be the most deshielded aromatic proton. It will show a small coupling to H-4. |

| Methyl-H | 2.3 - 2.6 | Singlet (s) | - | The methyl group protons are attached to the pyridine ring and will appear as a singlet. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 190 - 200 | The carbonyl carbon of the aldehyde is highly deshielded.[1] |

| C-2 | 140 - 145 | This carbon is attached to the electronegative bromine atom, leading to a downfield shift. |

| C-3 | 135 - 140 | The carbon bearing the aldehyde group. |

| C-4 | 138 - 142 | Aromatic carbon. |

| C-5 | 130 - 135 | The carbon attached to the methyl group. |

| C-6 | 150 - 155 | The carbon adjacent to the ring nitrogen is significantly deshielded. |

| CH₃ | 15 - 20 | The methyl carbon is in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[2]

-

Data Acquisition:

-

Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[2]

-

¹³C NMR: Acquire the spectrum with proton decoupling, a 45-degree pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 or more scans to achieve a good signal-to-noise ratio.[2]

-

Caption: A streamlined workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde and the substituted pyridine ring.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring.[3] |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Arises from the methyl group C-H bonds. |

| 2850 - 2750 | Medium, often two bands | Aldehyde C-H stretch | A characteristic, and often diagnostic, pair of bands for an aldehyde C-H bond. |

| 1700 - 1720 | Strong | C=O stretch | The strong absorption of the aldehyde carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency. |

| 1600 - 1585 & 1500 - 1400 | Medium to Strong | C=C and C=N ring stretching | These absorptions are characteristic of the aromatic pyridine ring.[3] |

| 1200 - 1000 | Medium | C-Br stretch | The carbon-bromine stretch typically appears in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2]

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Caption: The straightforward process of ATR-IR spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| m/z | Predicted Relative Abundance | Assignment | Rationale |

| 201/199 | ~1:1 | [M]⁺˙ / [M+2]⁺˙ | The molecular ion peak, showing the characteristic isotopic signature of one bromine atom. |

| 172/170 | Variable | [M-CHO]⁺ | Loss of the formyl radical. |

| 120 | Variable | [M-Br]⁺ | Loss of a bromine radical. |

| 91 | Variable | [M-Br-CHO]⁺ | Subsequent loss of the formyl radical after the loss of bromine. |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The temperature program should be optimized to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Caption: From sample injection to mass spectrum in GC-MS.

Conclusion

The spectroscopic data of this compound, as predicted from established principles and data from analogous structures, presents a unique and identifiable fingerprint. The combination of NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The experimental protocols outlined in this guide offer a starting point for researchers to obtain high-quality data for this compound, ensuring its unambiguous identification and facilitating its use in further research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxynicotinaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LookChem. (n.d.). 2-bromo-6-methylnicotinaldehyde. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-bromo-5-methylhexane. Retrieved from [Link]

Sources

A Senior Scientist's Guide to 2-Bromo-5-methylnicotinaldehyde: Strategic Applications in Modern Synthesis

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-Bromo-5-methylnicotinaldehyde, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its three key functional components: an electron-deficient pyridine ring, a reactive aldehyde group, and a strategically placed bromine atom amenable to a host of cross-coupling reactions.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of reactions to explain the causality behind experimental choices, offering field-proven insights into the application of this powerful synthetic intermediate. We will explore its core reactivity, present detailed, validated protocols for its use, and illustrate its strategic role in the construction of complex molecular architectures.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. While extensive peer-reviewed data for this specific isomer is not abundant, key properties can be compiled from supplier technical data.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Registry Number | 1227577-73-2 | [1] |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Appearance | Likely a solid (based on related isomers) | |

| SMILES | O=Cc1cc(C)ccc1Br |

Note: Experimental data such as melting and boiling points for this specific CAS number are not consistently reported in public literature; values should be determined empirically upon receipt.

Safety & Handling

As with all halogenated aromatic aldehydes, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[2][3][4]

-

Hazard Statements: Based on analogous structures, it is expected to cause skin and serious eye irritation.[3][4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Core Reactivity & Synthetic Strategy

The synthetic power of this compound lies in the ability to selectively address its two primary reactive sites: the aldehyde (formyl group) and the carbon-bromine bond. This allows for a modular and predictable approach to molecular construction.

Caption: Key synthetic transformations of this compound.

Application Focus 1: Reductive Amination at the Aldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which avoids the over-alkylation common in direct alkylation methods.[8][9] The reaction proceeds via the in situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced by a selective hydride agent.[10]

Expertise & Causality: Choosing the Right Reducing Agent

The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can work, it can also reduce the starting aldehyde. A superior choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, more selective agent that efficiently reduces the protonated iminium intermediate while being slow to react with the aldehyde starting material.[11] This selectivity is key to achieving high yields, especially when working with precious or complex amines.[10] For industrial applications, amine-borane complexes like 2-picoline borane are also excellent, stable alternatives.[12]

Protocol: General Procedure for Reductive Amination

This protocol is a generalized procedure and should be optimized for specific amine substrates.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).

-

Solvent Addition: Dissolve the components in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]

-

Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation, especially with less nucleophilic amines.[11] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-substituted amine.

Application Focus 2: Suzuki-Miyaura Cross-Coupling at the Bromo Group

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[13] It is one of the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl structures common in pharmaceuticals.[13][14] The reaction's popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[13][15]

Expertise & Causality: Catalyst and Ligand Selection

The success of a Suzuki coupling hinges on the palladium catalyst system. For an electron-deficient heteroaromatic halide like this compound, the oxidative addition of Pd(0) into the C-Br bond is generally facile.[16][17] The challenge often lies in the transmetalation and reductive elimination steps.

-

Catalyst Precursor: A common and effective choice is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) , which are reduced in situ to the active Pd(0) species.

-

Ligand: The choice of phosphine ligand is crucial. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the catalytic species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent, field-proven choices for this type of coupling.[14]

Sources

- 1. 1227577-73-2|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.ca [fishersci.ca]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yoneda Labs [yonedalabs.com]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methylnicotinaldehyde

This compound is a strategically functionalized pyridine derivative that serves as a highly valuable intermediate in medicinal chemistry and materials science. Its structure incorporates three key points of reactivity: a reactive carbon-bromine bond at the 2-position, a versatile aldehyde group at the 3-position, and a methyl group at the 5-position. The electron-deficient nature of the pyridine ring, further activated by the aldehyde, renders the C-Br bond susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights and detailed protocols for its application in complex molecule synthesis.

PART I: Reactivity at the Carbon-Bromine Bond

The C(2)-Br bond is the most prominent site for derivatization, enabling the introduction of diverse carbon and heteroatom substituents. This is primarily achieved through transition-metal catalysis, which has revolutionized the synthesis of complex aryl and heteroaryl structures.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with exceptional functional group tolerance.[1][2] For this compound, these reactions provide a powerful platform for molecular elaboration.

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron compound.[3][4] This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules.[3]

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for success, especially with a potentially sensitive aldehyde group present.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice as it is a pre-formed Pd(0) source.[3] Alternatively, a combination of a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand can be used.[5]

-

Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos can improve reaction rates and yields.[5]

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to prevent undesired side reactions with the aldehyde moiety, such as aldol condensation.[3][5]

-

Solvent: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.[3][5]

Comparative Data for Suzuki-Miyaura Coupling

| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 | [3][5] |

| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High | [5] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent & Catalyst Addition: Add a degassed solvent system (e.g., 4:1 dioxane/water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[3]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[6][7] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[6][8]

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or amine precursor, facilitating the formation of the key palladium-amido complex.[8][9]

-

Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., Josiphos, XPhos) are often necessary to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[6]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[10]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry, sealable reaction tube.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent: Add anhydrous, degassed toluene.

-

Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically uses a dual catalytic system of palladium and copper(I).[12][13]

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[12]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[11]

-

Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed, though they may require different conditions or more active palladium catalysts.[12]

Detailed Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with aqueous ammonium chloride solution to remove copper salts.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

PART II: Reactivity at the Aldehyde Group

The aldehyde functional group is a gateway to a vast number of chemical transformations, allowing for the construction of new C-N and C-C bonds and modification of the oxidation state.

Reductive Amination

Reductive amination is a highly efficient, two-step (or one-pot) process that converts an aldehyde into an amine.[14] It involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[15] This is arguably one of the most important reactions for derivatizing the aldehyde of this compound.

Causality Behind Experimental Choices:

-

Reducing Agent: The choice of reducing agent is key to the success of a one-pot procedure. A mild reducing agent that selectively reduces the protonated iminium ion but not the aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is less reactive than sodium borohydride (NaBH₄) and performs well under the slightly acidic conditions that favor imine formation.[16] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, though concerns about cyanide toxicity exist.[15] For a two-step process, a more powerful reductant like NaBH₄ can be used after the imine is formed and isolated.

-

pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6), often by adding acetic acid. This is a crucial balance: the acid catalyzes the dehydration step to form the imine, but too much acid will protonate the starting amine, rendering it non-nucleophilic.[15]

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: One-Pot Reductive Amination

-

Setup: To a round-bottom flask, add a solution of this compound (1.0 equiv.) and the amine (primary or secondary, 1.1 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

pH Adjustment (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to control any effervescence.

-

Reaction: Stir the reaction at room temperature for 3-12 hours until TLC or LC-MS analysis shows complete consumption of the intermediate imine.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.[16]

Conclusion

This compound demonstrates a rich and predictable reactivity profile, making it a powerful and versatile scaffold for chemical synthesis. The C-Br bond serves as a primary handle for diversification through robust palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Concurrently, the aldehyde group provides an orthogonal site for transformations, most notably reductive amination, to install a wide variety of aminomethyl side chains. By understanding and strategically employing these distinct modes of reactivity, researchers can efficiently generate complex molecular libraries for applications in drug discovery and materials science.

References

-

[Functionalization of 6-substituted 2-bromopyridine compounds] . ResearchGate. Available at: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . PubMed Central. Available at: [Link]

- EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. Google Patents.

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. a... . ResearchGate. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . PubMed Central. Available at: [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage . Chempanda. Available at: [Link]

-

Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens . PubMed Central. Available at: [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine . RSC Publishing. Available at: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation . PubMed Central. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

-

Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives . Dissertation. Available at: [Link]

-

Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Reductive amination . Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines . ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available at: [Link]

-

2-bromo-6-methylnicotinaldehyde . ChemBK. Available at: [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination . ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Reductive Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions . National Institutes of Health. Available at: [Link]